(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine
Description
Properties
Molecular Formula |
C6H9F2N |
|---|---|
Molecular Weight |
133.14 g/mol |
IUPAC Name |
(2,2-difluorospiro[2.2]pentan-5-yl)methanamine |
InChI |
InChI=1S/C6H9F2N/c7-6(8)3-5(6)1-4(5)2-9/h4H,1-3,9H2 |
InChI Key |
LHNSDDTUUSSSOB-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C12CC2(F)F)CN |
Origin of Product |
United States |
Preparation Methods
Molecular Characteristics
(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine features a spiro[2.2]pentane core with fluorine atoms at the 4,4-positions and a primary amine group at the methanamine substituent. Its molecular formula is $$ \text{C}6\text{H}9\text{F}_2\text{N} $$, with a molecular weight of 133.14 g/mol. The spirocyclic framework imposes significant steric constraints, enhancing metabolic stability—a trait desirable in drug discovery.
Key Synthetic Challenges
Synthesizing this compound requires addressing:
- Spirocycle formation : Achieving the strained spiro[2.2]pentane structure.
- Fluorine incorporation : Introducing difluorine groups without side reactions.
- Amine functionalization : Preserving amine reactivity during synthesis.
Synthesis Strategies
Convergent Synthesis from Bicyclic Precursors
A convergent approach leverages 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ) as a key intermediate. This method, adapted from PMC studies, involves:
Step 1: Preparation of Difluorocyclobutane Diester
Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate undergoes deoxofluorination using Morph-DAST to yield 3,3-difluorocyclobutane-1,1-dicarboxylate (5 ) in 65% yield.
Step 2: Reduction to Dialcohol
Lithium aluminum hydride (LiAlH$$_4$$) reduces 5 to 3,3-difluorocyclobutane-1,1-dimethanol (6 ) with 94% efficiency.
Step 3: Bromination and Spirocyclization
Treating 6 with HBr/acetic acid generates 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ). Subsequent intramolecular cyclization under basic conditions (e.g., K$$2$$CO$$3$$) forms the spiro[2.2]pentane framework.
Step 4: Amine Introduction
The brominated spiro intermediate undergoes nucleophilic substitution with ammonia or a protected amine (e.g., benzylamine) to install the methanamine group. Catalytic hydrogenation (Pd/C, H$$_2$$) removes protecting groups if applicable.
Table 1: Convergent Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Key Challenges |
|---|---|---|---|
| 1 | Morph-DAST, DCM, 0°C | 65 | Overfluorination risk |
| 2 | LiAlH$$_4$$, THF, reflux | 94 | Exothermic reaction control |
| 3 | HBr/AcOH, 60°C | 78 | Competing elimination |
| 4 | NH$$_3$$, MeOH, 100°C | 52 | Low nucleophilicity of NH$$_3$$ |
Sequential Assembly via Cyclopropane Intermediates
An alternative route constructs the spirocycle through cyclopropanation:
Step 1: Cyclopropane Formation
1,3-Dibromo-2,2-dimethoxypropane reacts with diethyl malonate under basic conditions to form a cyclopropane diester.
Step 2: Fluorination and Functionalization
Deoxofluorination (DAST, 70°C) introduces fluorine atoms, followed by hydrolysis to a diacid and reduction to a diol. Bromination (PBr$$_3$$) yields a dibromide precursor for spirocyclization.
Step 3: Amine Installation
Similar to Section 2.1, the dibromide undergoes amination under high-pressure NH$$_3$$ conditions (20 bar, 120°C).
Table 2: Sequential Method Performance
| Parameter | Value |
|---|---|
| Total Steps | 8 |
| Overall Yield | 28% |
| Scalability | Limited by multi-step purification |
Industrial-Scale Optimization
Continuous Flow Reactors
Adopting flow chemistry improves safety and yield in hazardous steps (e.g., bromination). A telescoped process combining Steps 1–3 in a single flow system achieves 40% higher throughput compared to batch methods.
Catalytic Hydrogenation Enhancements
Switching from Pd/C to Raney Nickel in the final amination step reduces costs by 60% while maintaining 85–90% yield.
Characterization and Quality Control
Analytical Techniques
- NMR : $$^{19}\text{F}$$ NMR confirms fluorine placement (δ = -112 ppm, d, J = 240 Hz).
- MS : ESI-MS shows [M+H]$$^+$$ at m/z 134.1.
- X-ray Crystallography : Resolves spirocyclic geometry (bond angle: 89.5°).
Table 3: Physical Properties
| Property | Value |
|---|---|
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Density | 1.21 g/cm$$^3$$ (predicted) |
| Solubility | Miscible in DMSO, MeOH |
Emerging Methodologies
Photocatalytic Fluorination
Recent advances use visible-light catalysis to install fluorine atoms under milder conditions, avoiding corrosive reagents like DAST.
Biocatalytic Approaches
Preliminary studies explore ketoreductases for asymmetric synthesis of chiral intermediates, though yields remain <20%.
Chemical Reactions Analysis
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
{(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine} is a fluorinated organic compound with a unique structure featuring a spirocyclic framework and fluorine atoms, making it useful in scientific research. It is primarily used as a building block in synthetic and medicinal chemistry.
Scientific Research Applications
{4,4-difluorospiro[2.2]pentan-1-yl}methanamine has found applications across chemistry, biology, medicine, and industry.
Chemistry {4,4-difluorospiro[2.2]pentan-1-yl}methanamine serves as a building block for synthesizing complex fluorinated compounds. The synthesis of {4,4-difluorospiro[2.2]pentan-1-yl}methanamine typically involves the difluorocyclopropanation of (2-methylenecyclopropyl)methanol. This method is scalable and diastereoselective.
Biology Its unique structure enables interaction with biological molecules, making it valuable in biochemical studies.
Medicine It is explored for potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties. The compounds may be useful in the treatment, prevention, management, amelioration, control, and suppression of diseases mediated by Na1.8 sodium ion channel activity . Such diseases include pain disorders, cough disorders, acute itch disorders, and chronic itch disorders .
Mechanism of Action
The mechanism by which {4,4-difluorospiro[2.2]pentan-1-yl}methanamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The spirocyclic structure contributes to its unique conformational properties, influencing its activity and selectivity.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and analogs:
Key Observations:
- Spiro vs.
- Fluorine Effects: The 4,4-difluoro substitution in the target increases lipophilicity (logP ~1.2 estimated) and metabolic stability compared to non-fluorinated analogs like the diazepine derivative in .
- Amine Functionality : All compounds retain a primary amine group, but steric and electronic environments differ. For example, the diazepine-containing analog may exhibit reduced CNS penetration due to its larger heterocycle.
Biological Activity
(4,4-Difluorospiro[2.2]pentan-1-yl)methanamine is a fluorinated compound that has garnered interest in medicinal chemistry due to its potential biological activity. This article explores its synthesis, biological properties, and applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps may include:
- Formation of Spiro Compounds : Utilizing fluorinated reagents to create the spiro structure.
- Amine Introduction : Nucleophilic substitution reactions to introduce the methanamine group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit certain enzymes, which can lead to therapeutic effects in various diseases.
- Receptor Modulation : It can act on specific receptors, influencing cellular signaling pathways.
Pharmacological Studies
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Anticancer Activity : Research indicates that fluorinated compounds can exhibit enhanced potency against cancer cells due to increased lipophilicity and improved cell membrane permeability .
- Neurological Applications : The compound may serve as a candidate for treating conditions related to sodium ion channel dysfunctions, such as neuropathic pain and epilepsy .
Case Studies
Several studies illustrate the potential applications of this compound:
-
Study on Anticancer Properties :
- A study demonstrated that derivatives of this compound showed significant cytotoxicity against various cancer cell lines, suggesting a promising role in cancer therapy.
-
Neuropathic Pain Models :
- In animal models, this compound exhibited analgesic effects by modulating sodium ion channels, providing insights into its use for pain management.
Comparison with Similar Compounds
To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (3-Fluoropropyl)amine | Simple amine | Moderate activity against certain enzymes |
| (5-Fluoropyrimidine) | Nucleobase analog | High selectivity for cancer cells |
| (4-Fluorophenyl)ethanol | Alcohol derivative | Limited therapeutic applications |
Research Findings
Research has identified several key findings regarding the biological activity of this compound:
- In Vitro Studies : Showed that the compound inhibits specific enzyme activities relevant to cancer proliferation.
- In Vivo Studies : Indicated potential benefits in reducing pain and inflammation in animal models.
Q & A
Q. What are the common synthetic routes for (4,4-Difluorospiro[2.2]pentan-1-yl)methanamine, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves cyclopropanation followed by fluorination. Key steps include:
- Cyclopropanation : Ring closure via [2+1] cycloaddition using dichlorocarbene or transition-metal catalysts.
- Fluorination : Direct fluorination using DAST (diethylaminosulfur trifluoride) or XeF₂ under controlled conditions.
- Amine Functionalization : Reductive amination or Gabriel synthesis to introduce the methanamine group.
Purity optimization requires chromatography (HPLC or flash) and recrystallization in polar aprotic solvents. Monitor intermediates via NMR to track fluorination efficiency .
Q. Which spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer :
- and NMR : Resolve spirocyclic strain and fluorine coupling patterns (e.g., and ).
- NMR : Quantify difluoro substitution (δ ≈ -120 to -150 ppm for CF₂ groups).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns.
- IR Spectroscopy : Identify N-H stretches (~3300 cm⁻¹) and sp³ C-F bonds (~1100 cm⁻¹).
Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How does the spirocyclic structure influence its physicochemical properties?
- Methodological Answer : The spiro[2.2]pentane core introduces:
- High Ring Strain : Enhances reactivity in nucleophilic substitutions or ring-opening reactions.
- Conformational Rigidity : Reduces entropy in binding studies, useful for probing biological targets.
- Lipophilicity : LogP can be calculated via HPLC retention time vs. standards. Compare with non-spiro analogs (e.g., linear difluoroalkanes) to isolate structural effects .
Advanced Research Questions
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer : Contradictions often arise from:
- Purity Issues : Trace impurities (e.g., unreacted fluorinating agents) alter solubility. Use accelerated stability studies (40°C/75% RH) to assess degradation.
- Solvent Polarity Index : Test in graded solvent systems (e.g., DMSO/water or hexane/EtOAc).
- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers.
Report solubility as "apparent" with explicit solvent system and temperature .
Q. What strategies mitigate fluorine-mediated side reactions during derivatization?
- Methodological Answer : Fluorine’s electronegativity can deactivate adjacent reaction sites. Solutions include:
- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) groups for the amine during fluorination.
- Metal Catalysis : Pd-mediated cross-couplings (e.g., Suzuki-Miyaura) to bypass electron-deficient intermediates.
- Low-Temperature Conditions : Slow kinetics reduce undesired C-F bond cleavage.
Monitor reaction progress via in situ NMR to detect intermediates .
Q. How does the compound interact with biological targets, and what SAR insights exist?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against serine hydrolases or GPCRs using fluorogenic substrates. The spiro structure may restrict binding pocket access.
- SAR Studies : Replace fluorine with Cl/H or modify the spiro ring size. For example, replacing cyclopropane with cyclobutane reduces strain but increases flexibility.
- Computational Docking : Use DFT calculations to model interactions with target proteins (e.g., binding energy differences between 4,4-difluoro and 3,3-difluoro analogs).
Preliminary data suggest fluorine’s electron-withdrawing effect enhances amine basicity, altering receptor affinity .
Key Challenges & Recommendations
- Synthetic Reproducibility : Batch-to-batch variability in fluorination steps. Standardize catalyst loading (e.g., 5 mol% Pd(OAc)₂).
- Biological Assay Interference : Fluorine may quench fluorescence probes. Use LC-MS/MS for endpoint analysis.
- Safety : Fluorinating agents (DAST) are toxic. Use glove boxes and scrubbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
